molecular formula C19H20N4O3 B2994478 3-[(2-Ethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol CAS No. 534597-23-4

3-[(2-Ethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol

Cat. No. B2994478
M. Wt: 352.394
InChI Key: LJXIJKUKJLWTNH-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazine, which is a type of heterocyclic compound. The 1,2,4-triazine ring is substituted with various groups, including an ethoxyphenylamino group at the 3-position, a methoxybenzyl group at the 6-position, and a hydroxyl group at the 5-position .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazine ring provides a rigid, planar core, while the various substituents may influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

As a 1,2,4-triazine derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the amino, ethoxy, methoxy, and hydroxyl groups could make it reactive towards both electrophiles and nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antimicrobial Activities

Researchers have synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some of these compounds exhibited good to moderate activities against various microorganisms. This suggests the potential of 1,2,4-triazole derivatives, including compounds structurally related to 3-[(2-Ethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol, in the development of new antimicrobial agents (Bektaş et al., 2007).

Anticancer Evaluation

Another study focused on the synthesis and anticancer evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives. These compounds were screened against a panel of 60 cell lines from various cancer types, demonstrating the importance of 1,2,4-triazole derivatives in anticancer drug development (Bekircan et al., 2008).

Cardiotropic Activity

The synthesis and evaluation of cardiotropic activity of cyclic methoxyphenyltriazaalkanes highlight the potential cardiovascular applications of triazine derivatives. One compound in particular showed significant antiarrhythmic activity, indicating the relevance of this chemical class in designing new cardiovascular therapeutics (Mokrov et al., 2019).

Antibacterial and Molecular Docking Study

A study on the synthesis, antibacterial activity, and molecular docking of novel 2-Chloro-8-Methoxy-3-Aryl-[1,3] Benzoxazine Derivatives using Vilsmeier Reagent demonstrated the structural versatility of triazine derivatives for targeting bacterial enzymes. Some compounds exhibited significant antibacterial activity against both gram-negative and gram-positive bacteria, underscoring the potential for developing new antibacterial agents (Shakir et al., 2020).

Future Directions

The study of 1,2,4-triazine derivatives is an active area of research, particularly in the development of new pharmaceuticals and agrochemicals. This compound, with its unique combination of substituents, could potentially be of interest in these areas .

properties

IUPAC Name

3-(2-ethoxyanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-3-26-17-7-5-4-6-15(17)20-19-21-18(24)16(22-23-19)12-13-8-10-14(25-2)11-9-13/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXIJKUKJLWTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Ethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol

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